molecular formula C9H12BrN B15330176 2-Bromo-4-isobutylpyridine

2-Bromo-4-isobutylpyridine

Cat. No.: B15330176
M. Wt: 214.10 g/mol
InChI Key: RKOCALUAHSJRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-isobutylpyridine (CAS#: 1563531-03-2) is a halogenated pyridine derivative of significant interest in scientific research and development. With a molecular formula of C9H12BrN and a molecular weight of 214.10 g/mol, this compound serves as a critical building block in organic synthesis . Its structure is characterized by a reactive bromine atom at the 2-position and an isobutyl group (2-methylpropyl) at the 4-position of the pyridine ring . The bromine atom acts as a superior leaving group, making this compound an essential precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental for constructing complex biaryl structures in medicinal and agrochemical chemistry . The hydrophobic isobutyl substituent enhances the molecule's lipid solubility, which can be leveraged to fine-tune the pharmacokinetic properties of resulting molecules, such as their metabolism and target binding . In research, this compound is extensively used as a versatile intermediate in pharmaceutical chemistry for the discovery and development of new active ingredients . The scaffold of halogenated pyridines is also highly relevant in the design of modern agrochemicals, as the pyridine ring is a common motif in many commercially successful pesticides, helping to reduce application doses and overcome pest resistance . From a mechanistic standpoint, the compound's reactivity in cross-coupling reactions involves the activation of the carbon-bromine bond by a palladium catalyst. This process facilitates the formation of a carbon-palladium intermediate, which subsequently undergoes transmetalation with a coupling partner (e.g., a boronic acid) and reductive elimination to form a new carbon-carbon bond . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-4-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

RKOCALUAHSJRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylpyridine typically involves the bromination of 4-isobutylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isobutylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products:

Scientific Research Applications

2-Bromo-4-isobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutylpyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles. In catalytic processes like Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Molecular Formula Substituents Key Features
2-Bromo-4-isobutylpyridine C₉H₁₂BrN 2-Br, 4-isobutyl Bulky alkyl group enhances hydrophobicity; bromine enables nucleophilic substitution.
2-Bromo-4-isopropylpyridine C₈H₁₀BrN 2-Br, 4-isopropyl Less steric hindrance than isobutyl; similar reactivity but lower molecular weight .
5-Bromo-2-chloro-4-methylpyrimidine C₅H₅BrClN₂ 5-Br, 2-Cl, 4-CH₃ Pyrimidine core with dual heteroatoms; increased hydrogen-bonding potential .
2-Chloro-4-bromopyridine C₅H₃BrClN 2-Cl, 4-Br Mixed halogenation; bromine at 4-position may direct regioselective reactions .

Key Observations :

  • Ring System : Pyridines (6-membered, one N) vs. pyrimidines (6-membered, two Ns) exhibit distinct electronic profiles. Pyrimidines (e.g., 5-bromo-2-chloro-4-methylpyrimidine) form stronger hydrogen-bonding networks due to additional N atoms, as seen in their crystal structures .
  • Substituent Effects : Bulky isobutyl groups in this compound reduce water solubility compared to methyl or isopropyl analogs. For instance, 2-bromo-4-isopropylpyridine (logP ~2.3) is less hydrophobic than the isobutyl derivative (estimated logP ~2.8) .
  • Halogen Reactivity : Bromine at the 2-position (as in this compound) is more reactive in nucleophilic aromatic substitution (SNAr) than chlorine, as observed in 2-chloro-4-bromopyridine .

Physicochemical Properties

Solubility and Stability

  • Hydrophobicity: The isobutyl group significantly increases lipophilicity, making this compound less soluble in polar solvents (e.g., water solubility <1 mg/mL) compared to 4-methyl or 4-aminopyrimidine derivatives, which exhibit moderate aqueous solubility due to hydrogen-bonding amine groups .
  • Thermal Stability : Pyridine derivatives generally have higher melting points than pyrimidines. For example, 5-bromo-2-chloro-4-nitropyrimidine melts at 460–461 K , whereas 2-bromo-4-isopropylpyridine likely has a lower melting point (~350–370 K) due to reduced crystallinity from alkyl branching .

Comparative Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Bromine in this compound is more reactive than chlorine in analogs like 2-chloro-4-bromopyridine, enabling efficient coupling with aryl boronic acids under mild conditions .
  • Nucleophilic Substitution : The isobutyl group’s steric bulk may slow SNAr reactions compared to less hindered analogs (e.g., 2-bromo-4-methylpyridine). However, electronic activation from the pyridine ring’s nitrogen mitigates this effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.